Direct Structural Requirement for Potent Kv1.3/Kv1.5 Inhibition in Final Drug Candidates
The patent WO2010/139953 A1 explicitly exemplifies final drug candidates derived exclusively from the N-ethyl analog. The 5-amino group of 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one (CAS 1234615-94-1) is the sole point of derivatization to attach sulfonamide-based pharmacophores, creating compounds like 'Pyridine-3-sulfonic acid (4-chloro-benzyl)-(2-ethyl-3-oxo-2,3-dihydro-1H-isoindol-5-yl)-amide' [1]. No corresponding N-methyl or N-propyl 5-amino intermediates are used to generate compounds in the patent's list of 'particularly preferred' final products, indicating the N-ethyl substitution is a structural requirement for the claimed invention [1].
| Evidence Dimension | Requirement as an Intermediate for a Patented, Preferred Pharmacophore |
|---|---|
| Target Compound Data | Core scaffold for all 'particularly preferred' 2-ethyl-3-oxo-2,3-dihydro-1H-isoindol-5-yl sulfonamide final products [1]. |
| Comparator Or Baseline | 5-Amino-2-methyl-isoindolin-1-one (CAS 1190380-38-1) and similar N-alkyl analogs. These are not utilized to construct any of the patent's 'particularly preferred' compounds [1]. |
| Quantified Difference | Qualitative but critical: The N-ethyl group is a selection criterion for the patent's most potent exemplars, while the N-methyl scaffold is absent from this privileged list [1]. |
| Conditions | Synthetic pathway and final compound design as described in WO2010/139953 A1. |
Why This Matters
Procuring 5-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one is compulsory for any research group aiming to directly synthesize the patent's lead candidates for Kv1.3/Kv1.5 inhibition, making it an irreplaceable procurement specification.
- [1] Xention Limited; Hamlyn, R.J.; Madge, D.; Mulla, M. (2010). Compounds. WO Patent WO2010/139953 A1. View Source
